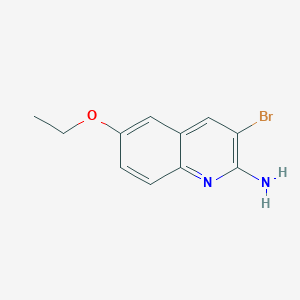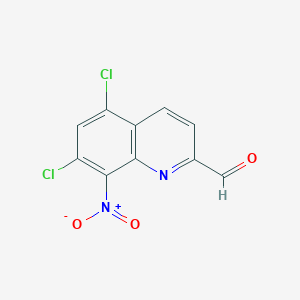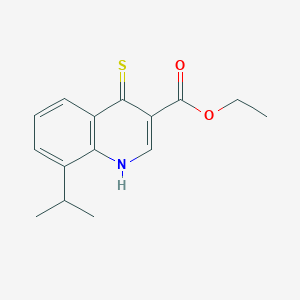![molecular formula C6H2BrCl2N3 B11850317 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブロモ-4,6-ジクロロ-1H-ピラゾロ[4,3-c]ピリジンは、ピラゾロピリジンファミリーに属する複素環式化合物です。この化合物は、ピラゾロ[4,3-c]ピリジンコアに結合した臭素原子と塩素原子の存在を特徴としています。
製法
合成経路と反応条件
3-ブロモ-4,6-ジクロロ-1H-ピラゾロ[4,3-c]ピリジンの合成は、通常、特定の反応条件下での適切な前駆体の環化を伴います。 一般的な方法の1つは、3,5-ジクロロピリジン-4-カルボン酸とヒドラジン水和物を反応させてピラゾール環を形成し、その後、N-ブロモスクシンイミド(NBS)を使用して臭素原子を所望の位置に導入する反応を伴います .
工業的生産方法
3-ブロモ-4,6-ジクロロ-1H-ピラゾロ[4,3-c]ピリジンの工業的生産は、同様の合成経路を伴う場合がありますが、より大規模です。反応温度、溶媒、反応時間などの反応条件の最適化は、最終生成物の高収率と高純度を確保するために不可欠です。 連続フロー反応器や自動合成プラットフォームは、効率とスケーラビリティを向上させるためにしばしば使用されます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
反応の種類
3-ブロモ-4,6-ジクロロ-1H-ピラゾロ[4,3-c]ピリジンは、以下を含むさまざまな化学反応を起こします。
置換反応: 臭素原子と塩素原子は、求核置換反応を使用して他の官能基と置換できます。
酸化と還元: この化合物は、酸化還元反応を起こして、その電子特性と反応性を変化させることができます。
カップリング反応: スズキ・ミヤうらカップリング反応やヘック反応などのカップリング反応に参加して、より複雑な構造を形成することができます.
一般的な試薬と条件
求核置換: 一般的な試薬には、ナトリウムメトキシド、カリウムtert-ブトキシド、その他の強力な求核試薬が含まれます。
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を使用できます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます.
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はさまざまな官能基を持つ誘導体を生成する可能性があり、カップリング反応はビアリール化合物またはその他の複雑な構造を生成する可能性があります .
科学研究における用途
3-ブロモ-4,6-ジクロロ-1H-ピラゾロ[4,3-c]ピリジンは、科学研究において幅広い用途があります。
医薬品化学: キナーゼ阻害剤や抗がん剤などの潜在的な治療剤の合成のためのビルディングブロックとして使用されます。
材料科学: この化合物は、その電子特性と有機エレクトロニクスやオプトエレクトロニクスデバイスでの潜在的な使用について研究されています。
生物学的試験: 酵素活性やタンパク質相互作用を研究するための生物学的アッセイにおけるプローブとして役立ちます。
ケミカルバイオロジー: この化合物は、ターゲットの同定と検証のための化学プローブの開発に使用されています.
科学的研究の応用
3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Material Science: The compound is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Chemical Biology: The compound is utilized in the development of chemical probes for target identification and validation.
作用機序
3-ブロモ-4,6-ジクロロ-1H-ピラゾロ[4,3-c]ピリジンの作用機序は、その用途によって異なります。医薬品化学では、多くの場合、特定の酵素や受容体の阻害剤として機能します。臭素原子と塩素原子は、標的タンパク質の活性部位に結合する上で重要な役割を果たし、それによってその活性を調節します。 この化合物は、キナーゼ、Gタンパク質共役受容体(GPCR)、イオンチャネルなど、さまざまな分子標的に相互作用する可能性があります .
類似化合物との比較
類似化合物
- 3-ブロモ-4,6-ジクロロ-1H-ピラゾロ[3,4-d]ピリミジン
- 3-ブロモ-4,6-ジクロロ-1H-ピラゾロ[4,3-b]ピリジン
- 3-ブロモ-4,6-ジクロロ-1H-ピラゾロ[1,5-a]ピリジン
独自性
3-ブロモ-4,6-ジクロロ-1H-ピラゾロ[4,3-c]ピリジンは、その特定の置換パターンとピラゾール環融合の位置のために独自です。この独自の構造は、さまざまな用途にとって貴重な化合物にする、独特の電子特性と反応性を付与します。 その類似体と比較して、それは生物学的標的に対する異なる結合親和性と選択性を示す可能性があり、創薬と開発において有利になる可能性があります .
特性
分子式 |
C6H2BrCl2N3 |
|---|---|
分子量 |
266.91 g/mol |
IUPAC名 |
3-bromo-4,6-dichloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H2BrCl2N3/c7-5-4-2(11-12-5)1-3(8)10-6(4)9/h1H,(H,11,12) |
InChIキー |
SXEDYPWIIRFRFQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C2=C(NN=C21)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)


![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)


![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)



